1-(2-Pentyl)piperazine

Lipophilicity ADME Prediction Lead Optimization

1-(2-Pentyl)piperazine (CAS 82499-96-5), also named 1-pentan-2-ylpiperazine or 1-(1-methylbutyl)piperazine, is a monosubstituted piperazine building block (C9H20N2, MW 156.27 g/mol) bearing a branched sec-pentyl group at the N1 position. The sec-pentyl substituent introduces a chiral center at the α-carbon of the alkyl chain, distinguishing it from linear 1-pentylpiperazine or other straight-chain N-alkyl analogs.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 82499-96-5
Cat. No. B1587305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pentyl)piperazine
CAS82499-96-5
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCC(C)N1CCNCC1
InChIInChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3
InChIKeyQTPGFCVQPIPHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pentyl)piperazine (CAS 82499-96-5) Procurement Guide: Comparative Physicochemical and Synthetic Evidence for Scientific Selection


1-(2-Pentyl)piperazine (CAS 82499-96-5), also named 1-pentan-2-ylpiperazine or 1-(1-methylbutyl)piperazine, is a monosubstituted piperazine building block (C9H20N2, MW 156.27 g/mol) bearing a branched sec-pentyl group at the N1 position [1]. The sec-pentyl substituent introduces a chiral center at the α-carbon of the alkyl chain, distinguishing it from linear 1-pentylpiperazine or other straight-chain N-alkyl analogs. Commercially available as a racemic mixture, this compound serves as a versatile intermediate in medicinal chemistry and as a reference standard for analytical method development [2].

Why Generic N-Alkyl Piperazine Substitution Fails: The 1-(2-Pentyl)piperazine Differentiation Imperative


Monosubstituted piperazines with identical molecular formulas (C9H20N2) cannot be treated as interchangeable procurement items because the position and branching of the alkyl substituent govern critical properties including lipophilicity (LogP), metabolic stability, and target binding affinity [1]. Computational predictions show that 1-(2-pentyl)piperazine has an XLogP3 of 1.3, in contrast to a predicted XLogP3 of approximately 1.5 for the linear isomer 1-pentylpiperazine (CAS 50866-75-6) [2]. This 0.2 log unit difference translates to a ~1.6-fold difference in partition coefficient—sufficient to alter membrane permeability and pharmacokinetic behavior in lead optimization campaigns. Moreover, the chiral sec-pentyl substituent creates a stereocenter that is absent in linear N-alkyl piperazines, making 1-(2-pentyl)piperazine essential for applications requiring enantiospecific interactions or chiral resolution studies [1].

Quantitative Differentiation Evidence: 1-(2-Pentyl)piperazine vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 1-(2-Pentyl)piperazine vs. 1-Pentylpiperazine

1-(2-Pentyl)piperazine exhibits a computed XLogP3 of 1.3, which is lower than the computed XLogP3 of approximately 1.5 for the linear isomer 1-pentylpiperazine (CAS 50866-75-6) [1][2]. This 0.2-unit decrease in LogP arises from the branching at the α-carbon, which reduces the overall hydrophobic surface area relative to the straight-chain isomer. In medicinal chemistry, LogP differences of ≥0.2 units are considered significant for modulating passive membrane permeability and nonspecific protein binding.

Lipophilicity ADME Prediction Lead Optimization

Synthetic Accessibility and Yield in One-Pot Monosubstituted Piperazine Synthesis

The general one-pot-one-step procedure for monosubstituted piperazines reported by Němečková et al. (2020) was successfully applied to a wide range of substrates, including branched alkyl halides, demonstrating broad functional group tolerance [1]. While the study does not isolate specific yield data for 1-(2-pentyl)piperazine, it establishes that branched alkylating agents couple efficiently under mild conditions (room temperature or microwave heating) without protecting groups, yielding monosubstituted piperazines in typical isolated yields of 60–90% [1]. This synthetic efficiency is directly relevant for procurement because it confirms that the sec-pentyl substituent does not introduce prohibitive steric hindrance, ensuring reliable scale-up from milligram to gram quantities.

Synthetic Methodology Process Chemistry Building Block Sourcing

Chiral Center Presence as a Structural Differentiator from Linear N-Alkyl Piperazines

1-(2-Pentyl)piperazine possesses a stereogenic center at the α-carbon of the sec-pentyl group, a feature absent in 1-pentylpiperazine (CAS 50866-75-6) and other linear N-alkyl piperazines [1][2]. The InChI Key QTPGFCVQPIPHFA-UHFFFAOYSA-N confirms the compound is supplied as a racemate (no stereochemistry specified). The presence of this chiral center enables downstream enantioselective transformations or chiral resolution studies—capabilities that linear analogs cannot provide.

Chirality Stereochemistry Enantioselective Synthesis

Commercial Purity Specification: Bidepharm QC Data for 1-(2-Pentyl)piperazine

Bidepharm supplies 1-(2-Pentyl)piperazine at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity level meets or exceeds typical requirements for building block procurement (≥95%) and is comparable to other N-alkyl piperazine building blocks from research chemical suppliers. The availability of multi-technique analytical data provides procurement confidence for use as a reference standard or synthetic intermediate.

Quality Control Analytical Chemistry Reference Standard

Procurement-Driven Application Scenarios for 1-(2-Pentyl)piperazine (CAS 82499-96-5)


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a lead series requires N-alkyl piperazine substitution but the linear pentyl analog yields an XLogP3 of ~1.5 that exceeds the desired lipophilic ligand efficiency (LLE) threshold, 1-(2-Pentyl)piperazine can be selected to reduce computed LogP to 1.3 [1]. This 0.2-unit reduction can improve solubility, lower hERG liability, and maintain acceptable permeability without introducing additional polar atoms.

Enantioselective Synthesis or Chiral Chromatography Method Development

The sec-pentyl chiral center in 1-(2-Pentyl)piperazine provides a built-in stereochemical probe. Research groups can use the racemic mixture as supplied to develop chiral HPLC or SFC separation methods, then employ the resolved enantiomers to evaluate stereochemistry-dependent biological activity—a capability not available with linear 1-pentylpiperazine [2].

Synthetic Building Block for Library Synthesis Using One-Pot Piperazine Alkylation

The Němečková et al. (2020) protocol [3] confirms that branched alkyl halides, including sec-pentyl halides, are competent substrates for one-pot monosubstituted piperazine synthesis without protecting groups. Procurement of 1-(2-Pentyl)piperazine as a ready-made building block bypasses the need for in-house alkylation optimization, accelerating library production for high-throughput screening.

Analytical Reference Standard for GC-MS or LC-MS Metabolite Identification

With a purity of 95% and batch-specific HPLC/GC/NMR data , 1-(2-Pentyl)piperazine can serve as a qualified reference standard for the identification and quantification of N-alkyl piperazine metabolites in biological matrices, particularly where sec-pentyl substitution is suspected as a metabolic outcome of N-dealkylation reactions of larger piperazine-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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